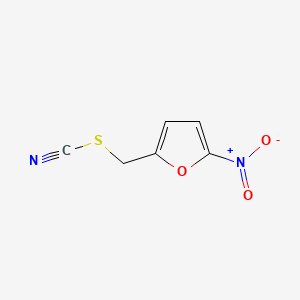![molecular formula C19H14ClN5O3 B11979452 N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-19-0](/img/structure/B11979452.png)
N'-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a chloro-nitrobenzylidene moiety with a benzoindazole carbohydrazide framework, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the indazole core, which can be achieved through the cyclization of ortho-substituted benzylidenehydrazines. The key steps include:
Formation of the Indazole Core: This can be done by reacting ortho-substituted benzaldehydes with hydrazine under acidic conditions to form benzylidenehydrazine intermediates, followed by cyclization to yield the indazole core.
Introduction of the Chloro-Nitrobenzylidene Moiety: The indazole core is then reacted with 2-chloro-5-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxidized indazole products.
Applications De Recherche Scientifique
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound’s derivatives are explored for their use in the synthesis of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindazole: Known for its anti-inflammatory and anticancer properties.
3-Amino-1H-indazole: Studied for its antimicrobial and anticancer activities.
5-Chloro-1H-indazole: Investigated for its potential as an enzyme inhibitor.
Uniqueness
N’-(2-Chloro-5-nitrobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to the presence of both chloro and nitro substituents on the benzylidene moiety, which enhances its reactivity and potential biological activities. The combination of these functional groups with the indazole core provides a versatile scaffold for the development of new therapeutic agents.
Propriétés
Numéro CAS |
303104-19-0 |
|---|---|
Formule moléculaire |
C19H14ClN5O3 |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5O3/c20-16-8-6-13(25(27)28)9-12(16)10-21-24-19(26)18-15-7-5-11-3-1-2-4-14(11)17(15)22-23-18/h1-4,6,8-10H,5,7H2,(H,22,23)(H,24,26)/b21-10+ |
Clé InChI |
KRDDSRVCYVCXMM-UFFVCSGVSA-N |
SMILES isomérique |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
SMILES canonique |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11979371.png)



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11979390.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11979396.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11979422.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11979426.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11979433.png)
![[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] phenazine-2-carboxylate](/img/structure/B11979439.png)
![N-[(E)-1-{[(1,1-Dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-(2-fluorophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11979441.png)
![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11979446.png)
